molecular formula C8H12N2O B13895910 2-(5-Aminopyridin-3-yl)propan-2-ol

2-(5-Aminopyridin-3-yl)propan-2-ol

Cat. No.: B13895910
M. Wt: 152.19 g/mol
InChI Key: OGGFCDYNHWGDLB-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-3-yl)propan-2-ol is a pyridine derivative characterized by a hydroxyl-bearing propan-2-ol group attached to the 3-position of a pyridine ring and an amino group at the 5-position. This compound’s structural uniqueness lies in the steric and electronic effects imparted by the geminal dimethyl group (propan-2-ol) and the amino-pyridine core, which may enhance metabolic stability or receptor binding compared to linear-chain analogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(5-aminopyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,9H2,1-2H3

InChI Key

OGGFCDYNHWGDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyridin-3-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-aminopyridine.

    Alkylation: The 5-aminopyridine undergoes alkylation with an appropriate alkylating agent, such as 2-bromo-2-propanol, under basic conditions to introduce the propanol group at the 2-position.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 2-(5-Aminopyridin-3-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-(5-Aminopyridin-3-yl)propan-2-one.

    Reduction: 2-(5-Aminopyridin-3-yl)propan-2-amine.

    Substitution: Derivatives with different alkyl or acyl groups.

Scientific Research Applications

2-(5-Aminopyridin-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyridin-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and participate in various biochemical interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following pyridine derivatives share structural similarities with 2-(5-Aminopyridin-3-yl)propan-2-ol but differ in substituent positions, halogenation, or alcohol chain configuration:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Properties
3-(2-Aminopyridin-3-yl)propan-1-ol - 2-amino on pyridine
- propan-1-ol chain
C₈H₁₂N₂O 152.19 Linear alcohol chain; higher polarity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol - 5-iodo substitution
- propan-1-ol chain
Not provided ~279 (estimated) Increased lipophilicity; potential halogen bonding
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - 5-bromo, 3-methoxy
- propargyl alcohol
Not provided Not provided Triple bond introduces rigidity; methoxy enhances solubility
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol - 5-fluoro
- 3-hydroxypropyl chain
Not provided Not provided Fluorine improves metabolic stability; linear chain
3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol - 5-dimethoxymethyl
- propargyl alcohol
Not provided Not provided Dimethoxymethyl enhances steric bulk
Key Observations:

Substituent Position: The amino group’s position (2- vs. 5-) on the pyridine ring alters electronic effects.

Alcohol Chain Configuration : Propan-2-ol (geminal dimethyl) in the target compound likely reduces rotational freedom and increases steric hindrance compared to propan-1-ol (linear chain) in analogs like or .

Propargyl Alcohol vs. Saturated Chains : Compounds with prop-2-yn-1-ol groups (e.g., ) introduce rigid triple bonds, which may affect metabolic degradation pathways or binding kinetics.

Pharmacological Implications

  • Halogenated analogs (e.g., ) may show enhanced receptor binding due to halogen interactions.
  • Methoxy or dimethoxymethyl groups (e.g., ) could modulate solubility and blood-brain barrier penetration.
  • The geminal dimethyl group in 2-(5-Aminopyridin-3-yl)propan-2-ol may confer resistance to enzymatic oxidation compared to linear-chain alcohols.

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